4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine
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Overview
Description
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidin-4-ylsulfanyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The chlorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively.
Introduction of the Piperidin-4-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidin-4-ylsulfanyl.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine: Unique due to its specific substituents and potential biological activities.
4-Chloro-5-methyl-6-(piperidin-4-ylthio)-pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
4-Chloro-5-methyl-6-(piperidin-4-ylamino)-pyrimidine: Contains an amino group instead of a sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H14ClN3S |
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Molecular Weight |
243.76 g/mol |
IUPAC Name |
4-chloro-5-methyl-6-piperidin-4-ylsulfanylpyrimidine |
InChI |
InChI=1S/C10H14ClN3S/c1-7-9(11)13-6-14-10(7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3 |
InChI Key |
TTWGIYDLYOJTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)SC2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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